REACTION_SMILES
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[Br:17][CH2:18][C:19](=[O:20])[Cl:21].[C:11]([O-:12])([O-:13])=[O:14].[Cs+:15].[Cs+:16].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:22].[o:1]1[n:2][c:3]([NH2:10])[c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[o:1]1[n:2][c:3]([NH:10][C:11](=[O:14])[CH2:19][Cl:21])[c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1noc2ccccc12
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Name
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Type
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product
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Smiles
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O=C(CCl)Nc1noc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |